N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
Description
Chemical Structure and Properties
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine (molecular formula: C₁₀H₁₆N₄; molecular weight: 192.27 g/mol) is a bis-pyrazole derivative featuring two distinct pyrazole rings. The primary pyrazole (Position 1) is substituted with an isopropyl group (propan-2-yl), while the secondary pyrazole (Position 4) is linked via a methylene bridge to the amine group at Position 5 of the primary pyrazole. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Characterization via techniques like X-ray crystallography (using SHELXL ) and wavefunction analysis (via Multiwfn ) would elucidate its conformation and electronic profile.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-9(2)16-11(4-5-13-16)12-6-10-7-14-15(3)8-10/h4-5,7-9,12H,6H2,1-3H3 |
InChI Key |
KMBDGPXIFOIWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazol-5-amine under reductive amination conditions. This reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Analysis of Substituent Impacts
- Lipophilicity : The trifluoromethyl (CF₃) group in the analogue from significantly enhances lipophilicity (ClogP ~2.5) compared to the target compound (ClogP ~1.8), which may improve membrane permeability but reduce aqueous solubility.
- Steric Considerations : The benzyl-substituted compound introduces bulkier aromatic groups, which may hinder binding to sterically sensitive targets compared to the target compound’s pyrazole-methyl bridge.
Biological Activity
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and anti-inflammatory effects, as well as its mechanisms of action based on recent studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₅N₃ |
| Molecular Weight | 155.23 g/mol |
| IUPAC Name | N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine |
| PubChem CID | 1015846 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:
- In vitro Studies :
- The compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC₅₀ values indicating effective growth inhibition. For instance, related pyrazole compounds have shown IC₅₀ values ranging from 3.79 µM to 42.30 µM against MCF7 and other cell lines .
- Mechanism of Action :
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been explored:
- Cytokine Modulation : Some studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies
Several case studies have documented the biological activities of pyrazole derivatives:
- Study on MCF7 Cells :
- Study on A549 Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
